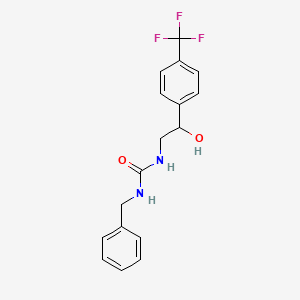

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-6-13(7-9-14)15(23)11-22-16(24)21-10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAHXTASCSQIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.

Mode of Action

The trifluoromethyl group in similar compounds has been shown to lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein. This interaction can enhance the compound’s potency toward its target.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses. Inhibition of this enzyme can disrupt the viral replication process.

Pharmacokinetics

The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency, which could potentially impact the bioavailability of the compound.

Result of Action

Inhibition of the reverse transcriptase enzyme by similar compounds can disrupt the replication of retroviruses, potentially leading to antiviral effects.

Biological Activity

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea, identified by its CAS number 1351642-63-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 338.32 g/mol. The structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H17F3N2O2 |

| Molecular Weight | 338.32 g/mol |

| CAS Number | 1351642-63-1 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing similar structural features. For instance, a high-throughput screening against Mycobacterium tuberculosis identified several compounds with significant anti-tubercular activity. While specific data for this compound is limited, its structural analogs have shown promising results against various bacterial strains, suggesting potential efficacy against resistant pathogens .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical in enhancing the lipophilicity and overall biological activity of the compound. In SAR studies involving similar compounds, modifications to the aromatic ring and side chains were correlated with increased potency and selectivity against target enzymes or receptors. For example, analogs with varying substitutions at the phenyl ring demonstrated different levels of activity against M. tuberculosis, indicating that such modifications could be explored for optimizing the efficacy of this compound .

Case Studies

- Anti-Tubercular Activity : A study conducted by AbbVie screened over 100,000 compounds for anti-tubercular activity and identified several chemotypes with promising results. Although this compound was not directly tested in this study, its structural similarities to active compounds suggest it could exhibit comparable effects .

- Pharmacokinetics : The pharmacokinetic profile of similar urea derivatives has shown that modifications can significantly influence absorption and metabolism. For instance, compounds with increased lipophilicity often exhibit better membrane permeability but may also lead to higher rates of metabolism through cytochrome P450 enzymes . Understanding these dynamics will be crucial for future studies on this compound.

Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

Compounds in (Molecules 2013) share a urea backbone but incorporate diverse aryl substituents and a thiazole-piperazine side chain. For example:

- 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) : Features a 4-CF₃-phenyl group and a piperazine-thiazole moiety. Its molecular weight (534.1 g/mol) and yield (85.3%) highlight the impact of complex side chains on synthetic efficiency .

- 1-(3,5-Di(trifluoromethyl)phenyl)-3-... (11m) : Incorporates two CF₃ groups, increasing molecular weight (602.2 g/mol) and likely enhancing lipophilicity and metabolic resistance .

Key Differences :

- The target compound lacks the thiazole-piperazine system, reducing steric bulk and complexity compared to derivatives.

- The CF₃ group in the target is positioned at the 4-site of the phenyl ring, whereas compounds vary in substituent placement (e.g., 3-CF₃ in 11e), affecting electronic interactions.

Structural Analogues with Hydroxyethyl Moieties

Compounds in , and 8 feature hydroxyethyl chains but differ in substituents:

- : 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- : 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-CF₃-phenyl)urea

Key Differences :

Impact of Trifluoromethyl Groups

CF₃ groups are recurrent in urea derivatives for their electron-withdrawing effects:

- (11d, 11e, 11k) : CF₃-substituted compounds show molecular weights >500 g/mol, with yields >85%, indicating synthetic feasibility despite increased steric demand .

- and Target : CF₃ at 4-position (target) vs. 2-position () alters steric and electronic profiles. Meta-substitution (e.g., 3-CF₃ in ) may reduce receptor affinity compared to para-substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.